6-bromo-8-fluoroquinolin-3-ol
Description
6-Bromo-8-fluoroquinolin-3-ol is a halogenated quinoline derivative characterized by bromine and fluorine substituents at the 6th and 8th positions, respectively, and a hydroxyl group at the 3rd position.
Quinoline derivatives are widely explored for pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities. The presence of bromine and fluorine enhances electrophilicity and bioavailability, making this compound a candidate for drug discovery .
Properties
CAS No. |
1695875-44-5 |
|---|---|
Molecular Formula |
C9H5BrFNO |
Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-8-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChI Key |
WAPRDYRCXXSGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-fluoroquinolin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form quinolin-3-one derivatives.
Reduction Reactions: The compound can be reduced to form 6-bromo-8-fluoroquinoline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-8-fluoroquinolin-3-ol derivatives.
Oxidation Reactions: Formation of 6-bromo-8-fluoroquinolin-3-one.
Reduction Reactions: Formation of 6-bromo-8-fluoroquinoline.
Scientific Research Applications
Chemistry
6-Bromo-8-fluoroquinolin-3-ol serves as an important intermediate in the synthesis of various quinoline derivatives. Its unique structure allows for the development of new materials and compounds with enhanced properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor, particularly targeting DNA gyrase and topoisomerase IV, which are critical for DNA replication in bacteria. Its interactions with biological macromolecules are under investigation to determine its potential as a therapeutic agent.
Medicine
The compound has been explored for its potential antimicrobial, antineoplastic (anti-cancer), and antiviral activities. Studies suggest that its unique combination of bromine and fluorine enhances its binding affinity to biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the development of materials such as liquid crystals and dyes. Its chemical properties make it suitable for applications requiring specific electronic and optical characteristics.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against strains like E. coli and Staphylococcus aureus, suggesting its potential use in antibiotic development.
- Anticancer Properties : Research indicated that this compound could induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation.
- Material Science Applications : Investigations into the use of this compound in developing novel liquid crystal displays showed promising results due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-8-fluoroquinolin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The position and type of substituents significantly influence molecular properties. Key comparisons include:
Table 1: Substituent and Physical Property Comparison
Key Observations :
- Halogen vs.
- Melting Points: Nitroquinoline derivatives (e.g., NQ4) exhibit higher melting points (268°C) due to strong intermolecular interactions from nitro and bromophenyl groups .
Pharmacological Activity and Reactivity
Key Observations :
- Isoquinoline vs. Quinoline Scaffolds: The isoquinoline derivative () has a distinct aromatic system, altering electronic distribution and target selectivity compared to quinoline-based compounds .
Key Observations :
- Nitroquinolines may pose explosion risks under specific conditions, necessitating controlled synthesis protocols .
Biological Activity
Overview
6-Bromo-8-fluoroquinolin-3-ol is a halogenated quinoline derivative with the molecular formula and a CAS number of 1492262-16-4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and interaction with biological targets.
The compound's structure allows it to participate in various chemical reactions, which can lead to the formation of derivatives with enhanced biological activities. Key reactions include:
- Oxidation : The hydroxyl group can be oxidized to form ketones.
- Reduction : The nitro group can be reduced to an amine.
- Substitution Reactions : Bromine and fluorine atoms can be substituted with other functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Antiviral Properties
Studies have shown that derivatives of this compound may inhibit viral replication by interfering with viral enzymes or essential cellular pathways required for viral life cycles. For example, it has been evaluated for activity against influenza and HIV viruses.
Anticancer Effects
This compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the activation of specific signaling pathways or the generation of reactive oxygen species (ROS).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 10 |
| A549 | 15 |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacteria. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In a preclinical trial reported in Cancer Research, the compound was tested on various cancer cell lines, showing significant cytotoxicity and induction of apoptosis via ROS generation. The study highlighted its potential as a therapeutic agent in oncology .
- Antiviral Activity : Research conducted on the antiviral effects against HIV demonstrated that derivatives of this compound could inhibit viral replication by targeting reverse transcriptase, showcasing its potential in antiviral drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or viral replication.
- Cellular Pathway Modulation : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
